2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, iodine, and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of 2,4-dibromo-6-methoxyaniline, which is then reacted with acetic anhydride to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid . This intermediate is further reacted with hydrazine hydrate to yield the corresponding hydrazide. Finally, the hydrazide is condensed with 5-iodofuran-2-carbaldehyde under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methoxyphenol: Similar in structure but lacks the hydrazide and furan groups.
2,4-Dibromo-6-methoxyaniline: Shares the dibromo and methoxy groups but differs in the rest of the structure.
Uniqueness
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is unique due to its combination of bromine, iodine, methoxy, and hydrazide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11Br2IN2O4 |
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Molecular Weight |
557.96 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(5-iodofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H11Br2IN2O4/c1-21-11-5-8(15)4-10(16)14(11)22-7-13(20)19-18-6-9-2-3-12(17)23-9/h2-6H,7H2,1H3,(H,19,20)/b18-6+ |
InChI Key |
UIAKFEYRLYKQJZ-NGYBGAFCSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(O2)I |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(O2)I |
Origin of Product |
United States |
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